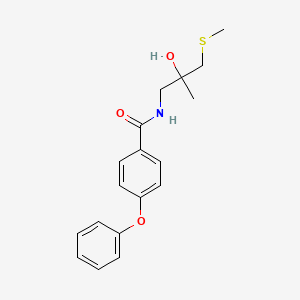

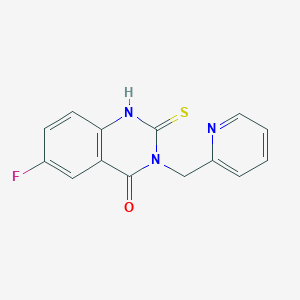

![molecular formula C21H25N3O2 B2369178 N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide CAS No. 850921-45-8](/img/structure/B2369178.png)

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide, also known as BZML, is a synthetic compound that belongs to the class of benzimidazole derivatives. BZML has gained attention in recent years due to its potential applications in the field of scientific research.

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Benzimidazole derivatives, which include the compound , have been found to have potential anticancer properties . They can interact easily with the biopolymers of the living system, which makes them of wide interest for their diverse biological and clinical applications .

Antiviral Agents

Benzimidazole derivatives have also been found to have antiviral properties . For example, N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide, a benzimidazole derivative, emerged as a potent antiviral agent with an IC50 value of 0.7 μM .

Anti-HIV Agents

Benzimidazole derivatives have been found to have anti-HIV properties . They can inhibit the replication of the HIV virus, which makes them potential candidates for the development of new anti-HIV drugs .

Antimicrobial Agents

A series of N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives, which include the compound , were investigated for antimicrobial activity . Compound 45 appeared to be the most potent among the series .

Anti-Inflammatory Agents

N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives, which include the compound , were synthesized and evaluated for in vivo (rat paw oedema) for their anti-inflammatory activity .

Wirkmechanismus

Target of Action

The primary target of N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is human glucokinase (GK) . Glucokinase is a key regulatory enzyme in the glucose metabolic pathway, playing a crucial role in maintaining glucose homeostasis.

Mode of Action

N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the glucokinase protein, leading to a conformational change that enhances the enzyme’s catalytic activity . This increased activity results in a more efficient conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway.

Biochemical Pathways

The activation of glucokinase by N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide affects the glycolysis pathway . By increasing the conversion of glucose to glucose-6-phosphate, it accelerates the rate of glycolysis, leading to increased glucose utilization and decreased blood glucose levels. This makes it a potential therapeutic agent for the treatment of type-2 diabetes .

Pharmacokinetics

The compound’s molecular weight of351.44 suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for oral administration

Result of Action

The activation of glucokinase by N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide leads to a decrease in blood glucose levels . This is due to the increased conversion of glucose to glucose-6-phosphate, which is then further metabolized in the glycolysis pathway. This can help to alleviate the hyperglycemia seen in type-2 diabetes .

Eigenschaften

IUPAC Name |

N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-4-5-14-24-18-12-8-7-11-17(18)23-20(24)15(2)22-21(25)16-10-6-9-13-19(16)26-3/h6-13,15H,4-5,14H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERROHJDMYVLOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369099.png)

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2369101.png)

![4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2369103.png)

![Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369106.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2369112.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2369115.png)

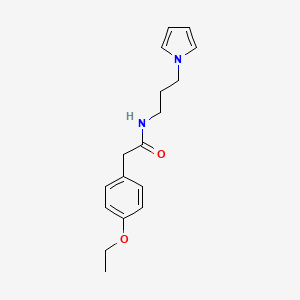

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)